4-Cyano-2-nitro-5-(trifluoromethyl)trifluoroacetanilide
Overview
Description
4-Cyano-2-nitro-5-(trifluoromethyl)trifluoroacetanilide is a chemical compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of cyano, nitro, and trifluoromethyl groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-2-nitro-5-(trifluoromethyl)trifluoroacetanilide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the nitration of a suitable aromatic precursor, followed by the introduction of the cyano and trifluoromethyl groups under controlled conditions. The reaction conditions often involve the use of strong acids or bases, specific solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and cyanation processes, utilizing specialized equipment to handle the reactive intermediates and ensure safety. The optimization of reaction parameters, such as concentration, temperature, and reaction time, is crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Cyano-2-nitro-5-(trifluoromethyl)trifluoroacetanilide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The cyano and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
4-Cyano-2-nitro-5-(trifluoromethyl)trifluoroacetanilide has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Cyano-2-nitro-5-(trifluoromethyl)trifluoroacetanilide involves its interaction with molecular targets, such as enzymes or receptors, through its functional groups. The cyano, nitro, and trifluoromethyl groups can participate in various binding interactions, influencing the compound’s biological activity and efficacy. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Cyano-2-nitro-5-(trifluoromethyl)aniline
- 4-Cyano-2-nitro-5-(trifluoromethyl)benzamide
- 4-Cyano-2-nitro-5-(trifluoromethyl)phenol
Uniqueness
4-Cyano-2-nitro-5-(trifluoromethyl)trifluoroacetanilide is unique due to the presence of both cyano and nitro groups along with the trifluoromethyl group, which imparts distinct chemical and physical properties. These features make it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.
Properties
IUPAC Name |
N-[4-cyano-2-nitro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3F6N3O3/c11-9(12,13)5-2-6(18-8(20)10(14,15)16)7(19(21)22)1-4(5)3-17/h1-2H,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQNVDPHTGCHNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])NC(=O)C(F)(F)F)C(F)(F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3F6N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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